molecular formula C9H12F2O B14325075 1,1-Difluoronon-3-YN-2-one CAS No. 111423-29-1

1,1-Difluoronon-3-YN-2-one

Cat. No.: B14325075
CAS No.: 111423-29-1
M. Wt: 174.19 g/mol
InChI Key: AYCKWWINQVFXTE-UHFFFAOYSA-N
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Description

1,1-Difluoronon-3-YN-2-one is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoronon-3-YN-2-one typically involves the introduction of fluorine atoms into an alkyne precursor. One common method is the reaction of a non-3-YN-2-one precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoronon-3-YN-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1,1-Difluoronon-3-YN-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1,1-Difluoronon-3-YN-2-one involves its interaction with molecular targets through its reactive alkyne and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atoms can also influence the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclopropane: Another fluorinated compound with a three-membered ring structure.

    1,1,1-Trifluoro-4-phenylbut-3-YN-2-one: A related compound with additional fluorine atoms and a phenyl group.

Uniqueness

1,1-Difluoronon-3-YN-2-one is unique due to its specific combination of a carbon-carbon triple bond and two fluorine atoms on the same carbon. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

111423-29-1

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

1,1-difluoronon-3-yn-2-one

InChI

InChI=1S/C9H12F2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-5H2,1H3

InChI Key

AYCKWWINQVFXTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)C(F)F

Origin of Product

United States

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